

# A Comparative Guide to Proteinogenic and Non-Proteinogenic Histidine Dipeptides

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## Compound of Interest

Compound Name: Met-His

Cat. No.: B15598491

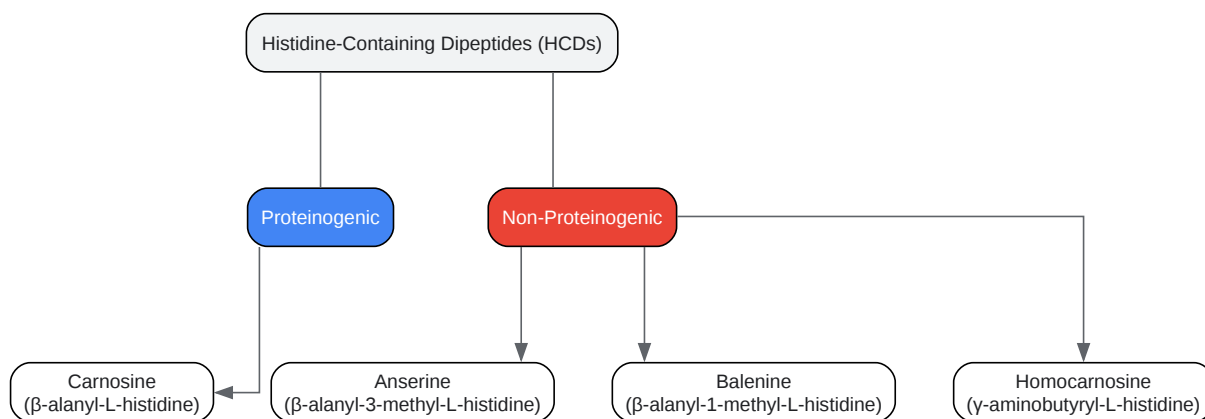
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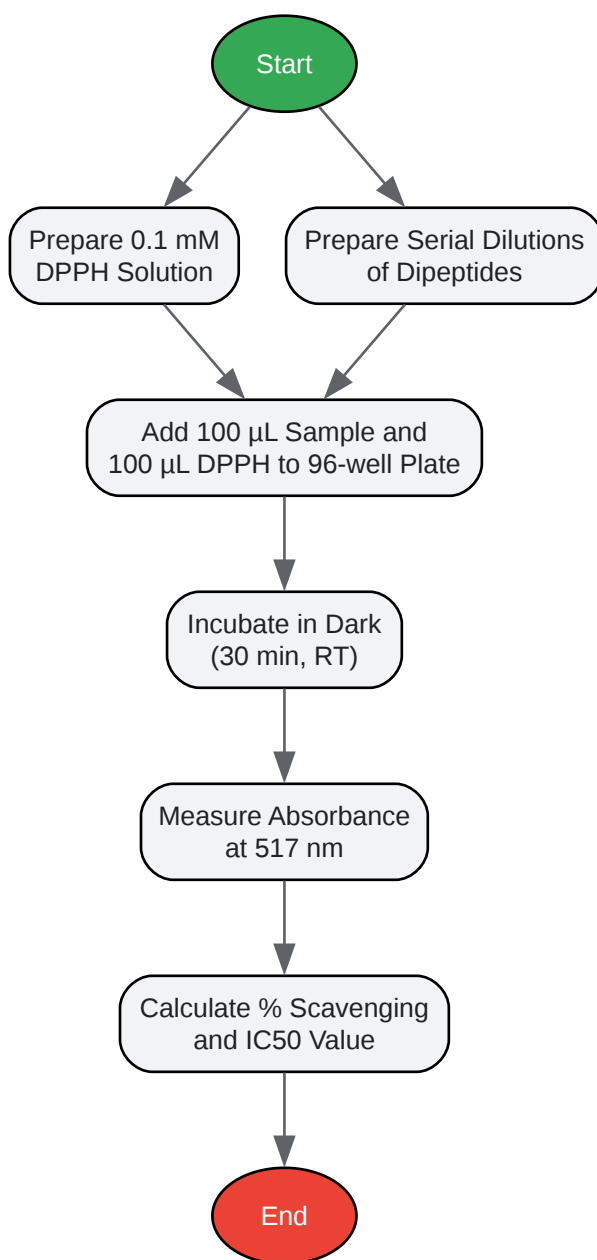
For Researchers, Scientists, and Drug Development Professionals

Histidine-containing dipeptides (HCDs) are a class of naturally occurring biomolecules abundant in muscle and brain tissues.<sup>[1]</sup> These compounds, comprising a histidine residue linked to another amino acid, exhibit a remarkable range of physiological functions, including intracellular buffering, antioxidant and anti-glycation activities, and metal ion chelation.<sup>[2][3][4]</sup> This guide provides a comparative analysis of the proteinogenic dipeptide, carnosine, against its key non-proteinogenic analogs—anserine, balenine, and homocarnosine—highlighting differences in their biochemical properties, biological stability, and functional efficacy.

## Structural Classification and Overview

Histidine dipeptides can be broadly categorized based on the nature of their constituent amino acids and modifications to the histidine imidazole ring. Carnosine ( $\beta$ -alanyl-L-histidine) is the most studied proteinogenic HCD.<sup>[5]</sup> Non-proteinogenic analogs include anserine and balenine, which are methylated versions of carnosine, and homocarnosine, which contains a different amino acid partner.<sup>[1][6]</sup>





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